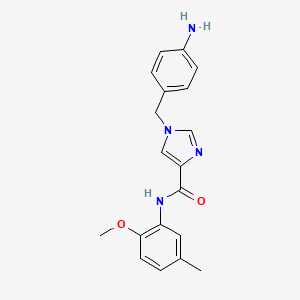

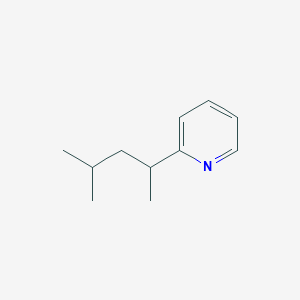

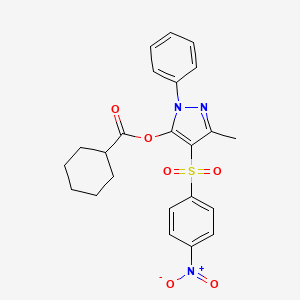

![molecular formula C19H21FN4O B2532306 5-(4-Fluorophenyl)-2-methyl-6-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidine CAS No. 861207-03-6](/img/structure/B2532306.png)

5-(4-Fluorophenyl)-2-methyl-6-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, a compound was synthesized through dimethylamine with 5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid . The intermediate was prepared by cyclization of 5-amino-1H-pyrazole-4-carboxylic acid ethyl ester with 4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione, followed by saponification with sodium hydroxide .Molecular Structure Analysis

Pyrazolo[1,5-a]pyrimidines (PPs) are a family of N-heterocyclic compounds that have significant photophysical properties . The electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities as a result of the ICT to/from this ring .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied . For instance, the IR spectrum of a compound showed peaks corresponding to NH2 stretching and C=O and C=N bonds . The 1H NMR spectrum showed signals corresponding to NH2, pyrimidine-H2, and phenyl-H2, H6 .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported . For instance, the melting point, molecular weight, and density of a compound were provided .Applications De Recherche Scientifique

Antitumor Activity

PP derivatives exhibit promising antitumor potential. Researchers have explored their use as an antitumor scaffold, aiming to design more effective cancer therapies. The rigid and planar structure of PP allows for structural modifications, enhancing drug binding and selectivity. These compounds may inhibit tumor growth by targeting specific pathways or receptors involved in cancer progression .

Enzymatic Inhibition

PP compounds have been investigated for their enzymatic inhibitory activity. By interacting with enzymes, they can modulate biological processes. For instance, PP derivatives may inhibit kinases, proteases, or other enzymes involved in disease pathways. Understanding their enzymatic profiles can guide drug design and lead to novel therapeutic agents .

Photophysical Properties

PP derivatives possess significant photophysical properties, making them attractive for material science applications. Their fluorescence, absorption, and emission properties can be tuned by modifying the peripheral substituents. Researchers have explored PP-based fluorophores for optical sensors, imaging, and other photonic applications .

Combinatorial Library Design

The synthetic versatility of PP allows for combinatorial library design. Researchers can create diverse PP derivatives by introducing various functional groups. These libraries serve as valuable resources for drug discovery, as they enable rapid screening of potential lead compounds .

Synthetic Transformations

Various synthetic pathways exist for PP preparation and post-functionalization. Researchers have developed innovative approaches to synthesize PP derivatives efficiently. These transformations enhance structural diversity and expand the scope of applications. For example, regioselective reactions can yield specific PP derivatives with desired properties .

Drug Design and Rational Modifications

PP serves as a privileged scaffold for drug design. Medicinal chemists can modify PP derivatives to optimize pharmacokinetics, bioavailability, and target specificity. Rational modifications based on structure-activity relationships (SAR) guide the development of PP-based drugs. By understanding how different substituents impact biological activity, researchers can design more effective therapeutics .

Mécanisme D'action

While the specific mechanism of action for this compound is not available, pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications . They have tunable photophysical properties, and their absorption and emission behaviors can be improved by electron-donating groups (EDGs) at position 7 on the fused ring .

Orientations Futures

Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention in material science recently due to their significant photophysical properties . They have been identified as strategic compounds for optical applications . Future research could focus on the synthesis and functionalization of diverse pyrazolo[1,5-a]pyrimidines .

Propriétés

IUPAC Name |

4-[2-[5-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-6-yl]ethyl]morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN4O/c1-14-12-18-21-19(15-2-4-17(20)5-3-15)16(13-24(18)22-14)6-7-23-8-10-25-11-9-23/h2-5,12-13H,6-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKAHTRODIKEQSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C=C(C(=NC2=C1)C3=CC=C(C=C3)F)CCN4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Fluorophenyl)-2-methyl-6-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

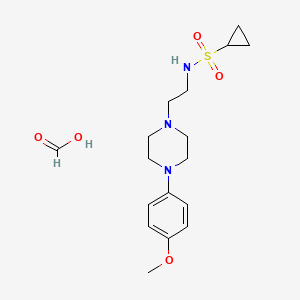

![(Z)-methyl 2-(2-((1H-indole-3-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2532224.png)

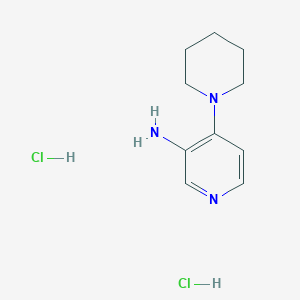

![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2532226.png)

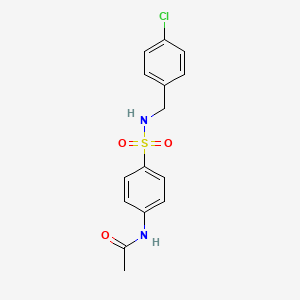

![2-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]-5-methyl-1,1-dioxo-1,2-dihydro-1lambda,2,6-thiadiazine-4-carboxylic acid](/img/structure/B2532227.png)

![2-[[1-(3,5-Dimethylbenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2532233.png)

![3-({1-[6-(Trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2532238.png)